molecular formula C27H27NO2S B12781330 Diphenyl-4,4 phenylacetyl-6 oxyde-1 perhydrothiopyrano(2,3-c)pyrrole-(1RS,4aRS,7aRS) [French] CAS No. 146772-46-5

Diphenyl-4,4 phenylacetyl-6 oxyde-1 perhydrothiopyrano(2,3-c)pyrrole-(1RS,4aRS,7aRS) [French]

Cat. No.: B12781330
CAS No.: 146772-46-5
M. Wt: 429.6 g/mol
InChI Key: AIRQKPMBDTUXSG-UHFFFAOYSA-N
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Description

Diphenyl-4,4 phenylacetyl-6 oxyde-1 perhydrothiopyrano(2,3-c)pyrrole-(1RS,4aRS,7aRS) is a complex organic compound with a unique structure that includes a perhydrothiopyrano ring fused with a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diphenyl-4,4 phenylacetyl-6 oxyde-1 perhydrothiopyrano(2,3-c)pyrrole-(1RS,4aRS,7aRS) involves multiple steps, including the formation of the perhydrothiopyrano ring and the subsequent fusion with the pyrrole ring. Common reagents used in these reactions include palladium acetate (Pd(OAc)2) and tricyclohexylphosphine tetrafluoroborate (PCy3·HBF4) as catalysts .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Diphenyl-4,4 phenylacetyl-6 oxyde-1 perhydrothiopyrano(2,3-c)pyrrole-(1RS,4aRS,7aRS) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium acetate). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions may produce hydrogenated compounds .

Scientific Research Applications

Diphenyl-4,4 phenylacetyl-6 oxyde-1 perhydrothiopyrano(2,3-c)pyrrole-(1RS,4aRS,7aRS) has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Diphenyl-4,4 phenylacetyl-6 oxyde-1 perhydrothiopyrano(2,3-c)pyrrole-(1RS,4aRS,7aRS) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diphenyl-4,4 phenylacetyl-6 oxyde-1 perhydrothiopyrano(2,3-c)pyrrole-(1RS,4aRS,7aRS) is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

146772-46-5

Molecular Formula

C27H27NO2S

Molecular Weight

429.6 g/mol

IUPAC Name

S-(4-hydroxy-7,7-diphenyl-3,3a,4,5,6,7a-hexahydro-1H-isoindol-2-yl) benzenecarbothioate

InChI

InChI=1S/C27H27NO2S/c29-25-16-17-27(21-12-6-2-7-13-21,22-14-8-3-9-15-22)24-19-28(18-23(24)25)31-26(30)20-10-4-1-5-11-20/h1-15,23-25,29H,16-19H2

InChI Key

AIRQKPMBDTUXSG-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2CN(CC2C1O)SC(=O)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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